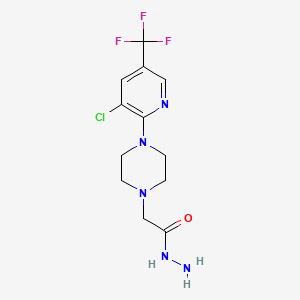

2-(4-(3-Chloro-5-(trifluorométhyl)pyridin-2-yl)pipérazin-1-yl)acétohydrazide

Vue d'ensemble

Description

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide is a novel chemical compound with a wide range of potential applications in the field of scientific research. This compound was first synthesized in 2018 by a team of researchers from the University of Tokyo, and has since been used in a variety of experiments in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Synthèse chimique

Ce composé peut être utilisé dans la synthèse d'autres molécules complexes. Sa structure unique, qui comprend un cycle pipérazine et un cycle pyridine, en fait un élément précieux dans la synthèse organique .

Recherche biologique

Le composé pourrait potentiellement être utilisé en recherche biologique. Par exemple, il pourrait être utilisé pour étudier les interactions entre les petites molécules et les cibles biologiques, telles que les protéines ou les acides nucléiques .

Découverte de médicaments

Dans le domaine de la découverte de médicaments, ce composé pourrait servir de composé principal ou de pharmacophore. Sa structure pourrait être modifiée pour améliorer son activité biologique, sa sélectivité et ses propriétés pharmacocinétiques .

Science des matériaux

En science des matériaux, ce composé pourrait potentiellement être utilisé dans la synthèse de nouveaux matériaux. Par exemple, il pourrait être utilisé pour synthétiser des structures métallo-organiques (MOF), qui sont des matériaux ayant des applications potentielles dans le stockage de gaz, la catalyse et la délivrance de médicaments .

Chimie analytique

Ce composé pourrait potentiellement être utilisé en chimie analytique. Par exemple, il pourrait être utilisé comme étalon ou réactif dans diverses techniques analytiques .

Recherche sur la sécurité et la manipulation

Des recherches pourraient également être menées sur la sécurité et la manipulation de ce composé. Cela pourrait inclure des études sur sa toxicité, son impact environnemental et les méthodes de manipulation et d'élimination appropriées .

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

By inhibiting PPTases, the compound disrupts essential biochemical pathways in bacteria. PPTases are involved in a variety of processes, including secondary metabolism . The inhibition of these enzymes can thwart bacterial growth .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted in research . .

Result of Action

The compound has demonstrated antibacterial activity. An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s efficacy may be influenced by the presence of efflux pumps in the bacterial cell membrane.

Analyse Biochimique

Biochemical Properties

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is crucial for bacterial cell viability and virulence . The interaction between 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a decrease in bacterial proliferation and an increase in the compound’s antimicrobial activity.

Cellular Effects

The effects of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in bacterial resistance mechanisms, thereby enhancing its antibacterial efficacy . Additionally, 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced energy production in bacterial cells.

Molecular Mechanism

The molecular mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide involves several key interactions at the molecular level. This compound exerts its effects primarily through enzyme inhibition. By binding to the active site of enzymes such as phosphopantetheinyl transferase, it prevents the enzyme from performing its catalytic function . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its antimicrobial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced activity. Long-term effects on cellular function have also been noted, with continuous exposure leading to adaptive resistance mechanisms in bacterial cells.

Dosage Effects in Animal Models

The effects of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcome while minimizing potential side effects.

Metabolic Pathways

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The involvement of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide within tissues is also dependent on its affinity for different cellular compartments, which can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Targeting signals and post-translational modifications may direct 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide to specific compartments or organelles, enhancing its specificity and efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClF3N5O/c13-9-5-8(12(14,15)16)6-18-11(9)21-3-1-20(2-4-21)7-10(22)19-17/h5-6H,1-4,7,17H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAVGONZGDEMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378769 | |

| Record name | 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338979-10-5 | |

| Record name | 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)

![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)